6-methoxy-4-methylquinolin-8-amine
Description
6-Methoxy-4-methylquinolin-8-amine (C₁₁H₁₃N₂O; average mass: 189.23 g/mol) is a quinoline derivative characterized by a methoxy group at position 6, a methyl group at position 4, and an amine at position 8 . Its derivatives, such as N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine, have been synthesized to enhance solubility or biological targeting by introducing functionalized side chains .
Properties
CAS No. |
57514-21-3 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-13-11-9(7)5-8(14-2)6-10(11)12/h3-6H,12H2,1-2H3 |
InChI Key |
RDJFZEIRAQRHJF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=C(C2=NC=C1)N)OC |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)N)OC |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methylquinolin-8-amine typically involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. The process begins with the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at elevated temperatures (around 100°C) to form the desired quinoline framework .
Industrial Production Methods
Industrial production of 6-methoxy-4-methylquinolin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization from methanol are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using Raney nickel in ethanol is a typical method.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methylquinolin-8-amine involves its interaction with various molecular targets and pathways. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in bacteria and fungi .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Q. What are the standard synthetic routes for 6-methoxy-4-methylquinolin-8-amine?
The synthesis typically involves multi-step reactions starting from substituted anilines or quinoline precursors. A common approach includes:
- Condensation : Reacting precursors like 2-nitro-4-methoxyaniline with methyl-substituted quinolines under acidic conditions.
- Reduction : Using agents like sodium cyanoborohydride (NaBH₃CN) to reduce intermediates, ensuring selective amine formation .
- Cyclization : Catalytic cyclization under controlled temperatures to form the quinoline core . Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How is the structure of 6-methoxy-4-methylquinolin-8-amine characterized?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and molecular symmetry (e.g., methoxy at C-6, methyl at C-4) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the structure .
- Chromatography : HPLC or TLC assesses purity and identifies byproducts .
Q. What role do substituents play in the compound’s biological activity?
Substituent effects are critical for structure-activity relationships (SAR):
- Methoxy Group (C-6) : Enhances solubility and modulates electronic properties, improving binding to biological targets like enzymes .
- Methyl Group (C-4) : Introduces steric hindrance, potentially reducing off-target interactions . Comparisons with analogs (e.g., 8-hydroxyquinoline) highlight the necessity of specific substitutions for antimicrobial or anticancer activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while acetonitrile minimizes side reactions .
- Catalyst Use : Palladium catalysts improve reduction efficiency in nitro-to-amine conversions .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates during sensitive steps like imine formation .
Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?
Discrepancies often arise from:
- Purity Variations : Impurities in synthesized batches can skew assay results; rigorous HPLC analysis is recommended .
- Assay Conditions : Standardizing protocols (e.g., cell lines, incubation times) reduces variability .
- Computational Modeling : Docking studies predict binding modes, clarifying how substituent positioning affects activity (e.g., methoxy vs. hydroxyl groups) .
Q. What are the challenges in determining the compound’s mechanism of action?
Key hurdles include:
- Target Identification : Techniques like surface plasmon resonance (SPR) screen for protein interactions, but false positives require validation via knockout studies .
- Cellular Uptake : Fluorescence tagging tracks intracellular localization, but permeability varies with substituent hydrophobicity .
- Metabolic Stability : LC-MS/MS assays quantify metabolite formation, revealing degradation pathways that impact efficacy .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments .
- Experimental Design : Include control derivatives (e.g., 6-methoxyquinoline without the methyl group) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
